8-Chloro-4-cyclohex-3-en-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol
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Description
8-Chloro-4-cyclohex-3-en-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol is a useful research compound. Its molecular formula is C18H20ClNO and its molecular weight is 301.81. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : The synthesis of similar compounds, like 4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines, involves acid-catalyzed cyclocondensation and can yield stable ozonides upon ozonolysis of trifluoroacetyl derivatives (Tolstikov et al., 2014).
- Formation of Ozonides : The creation of ozonides with specific configurations is a notable feature in the synthesis of such compounds, as demonstrated by the ozonolysis of N-trifluoroacetyl derivatives (Tolstikov et al., 2011).
Biological Activity
- Neurotropic Activity : Compounds structurally similar to 8-Chloro-4-cyclohex-3-en-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol have been studied for neurotropic activity, including analgesic effects and impact on locomotor activity (Krainova et al., 2009).
Molecular Recognition and Sensing
- Molecular Recognition : Optically pure derivatives of quinolinol compounds have been used in molecular recognition, utilizing techniques like NMR and fluorescence spectroscopy (Khanvilkar & Bedekar, 2018).
- Photostability and Solubility : Tetra(quinolin-8-yloxy)metallophthalocyanines, sharing structural similarities, show notable solubility in polar organic solvents and variable photostability (Cong et al., 2009).
Potential Therapeutic Applications
- Anticancer and Antitumor Agents : Certain quinoline derivatives are being explored for their potential as anticancer and antitumor agents, demonstrating the possibility of similar applications for this compound (Chen et al., 2016).
Chemical Reactivity and Interactions
- Cyclization Reactions : Quinoline compounds can undergo specific cyclization reactions, offering insight into possible chemical pathways for the compound (Uchiyama et al., 1998).
Properties
IUPAC Name |
8-chloro-4-cyclohex-3-en-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO/c19-12-9-15-13-7-4-8-14(13)17(11-5-2-1-3-6-11)20-18(15)16(21)10-12/h1-2,4,7,9-11,13-14,17,20-21H,3,5-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IURPNMJOMOBOAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C2C3CC=CC3C4=C(N2)C(=CC(=C4)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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